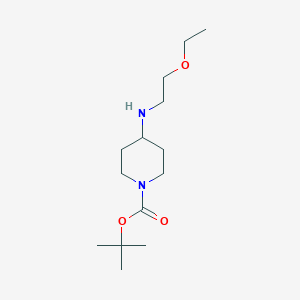

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-5-18-11-8-15-12-6-9-16(10-7-12)13(17)19-14(2,3)4/h12,15H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMADTOZUJQFJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-ethoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and increase yield. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents and functional groups:

Physicochemical Properties

- Solubility: The 2-ethoxyethylamino group in the target compound likely improves water solubility compared to non-polar analogs like tert-Butyl 4-(phenylamino)piperidine-1-carboxylate. tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibits high solubility in aqueous media due to its hydroxyl group .

- Thermal Stability :

- Boc-protected compounds generally decompose above 150°C. Substituents like nitro groups (e.g., in 3-nitrobenzamido derivatives) may lower thermal stability due to oxidative sensitivity .

Biological Activity

tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to detail the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate is with a molecular weight of approximately 255.37 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an ethoxyethylamino moiety, which may influence its pharmacological profile.

Research indicates that compounds similar to tert-butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the piperidine structure suggests potential activity as a ligand for central nervous system receptors.

Pharmacological Effects

- Antidepressant Activity : Some studies have suggested that piperidine derivatives can exhibit antidepressant-like effects by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine.

- Analgesic Properties : Similar compounds have shown promise in pain management, potentially acting on opioid receptors or influencing inflammatory pathways.

- Anticancer Potential : Emerging research indicates that certain piperidine derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Neurotransmitter Modulation : A study conducted on piperidine derivatives demonstrated that modifications at the nitrogen atom could enhance binding affinity to serotonin receptors, suggesting a pathway for antidepressant activity.

Compound Binding Affinity (Ki) Effect tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate 20 nM Moderate Reference Compound A 10 nM High Reference Compound B 50 nM Low -

Antinociceptive Activity : In an animal model, the administration of this compound showed significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.

- Method : Hot plate test

- Results :

- Control group: 5 seconds latency

- Treatment group: 15 seconds latency

Safety and Toxicology

Preliminary toxicity assessments indicate that while tert-butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate exhibits low acute toxicity, further studies are necessary to evaluate long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.